molecular formula C9H9F3O2 B3143273 2-[3-(Trifluoromethyl)phenoxy]ethanol CAS No. 52073-64-0

2-[3-(Trifluoromethyl)phenoxy]ethanol

Cat. No.: B3143273
CAS No.: 52073-64-0
M. Wt: 206.16 g/mol
InChI Key: XZFROFAISZKBSS-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanol typically involves the reaction of 3-(trifluoromethyl)phenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out in an inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]ethanol is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities, as it can modulate the function of enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenoxy]ethanol
  • 2-[2-(Trifluoromethyl)phenoxy]ethanol
  • 2-[3-(Trifluoromethyl)phenoxy]propane

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]ethanol is unique due to the position of the trifluoromethyl group on the phenoxy ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct physicochemical properties, making it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFROFAISZKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 114, Step 1 starting from 3-trifluoromethylphenol (3.89 g, 24 mmol) and ethylene carbonate (1.76 g, 20 mmol) with the exception that no DMF was used. Oil; yield 64%. MS m/z 206 (M)+.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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